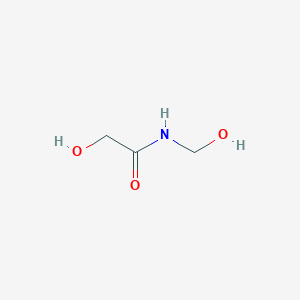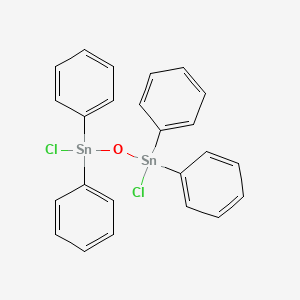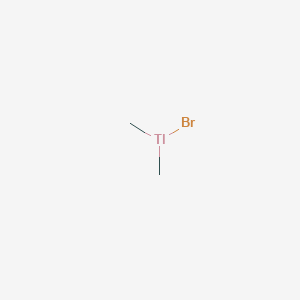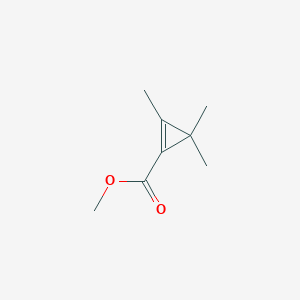
1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester is an organic compound with the molecular formula C8H12O2. It is characterized by a three-membered cyclopropene ring, which is a highly strained structure, and a carboxylic acid ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3,3-trimethyl-1-butene with diazomethane in the presence of a catalyst to form the cyclopropene ring. The resulting cyclopropene intermediate is then esterified with methanol under acidic conditions to yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Propene-1,2,3-tricarboxylic acid, trimethyl ester: Similar in having multiple ester groups but lacks the cyclopropene ring.
2-Cyclopentene-1-carboxylic acid, 1,2,3-trimethyl-, ethyl ester: Contains a cyclopentene ring instead of a cyclopropene ring.
Uniqueness
1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester is unique due to its highly strained cyclopropene ring, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature makes it a valuable compound for studying ring strain and its effects on chemical reactivity .
Propiedades
Número CAS |
22054-32-6 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
methyl 2,3,3-trimethylcyclopropene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-5-6(7(9)10-4)8(5,2)3/h1-4H3 |
Clave InChI |
PHLTVWHVSIFRKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C1(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate](/img/structure/B14702782.png)
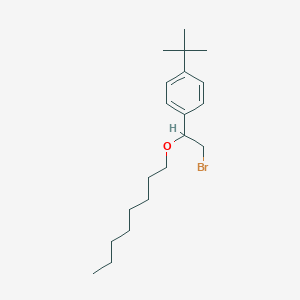




![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)


